molecular formula C22H19ClN6O B6160489 6-chloro-N-[4-({[2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]pyridine-3-carboxamide CAS No. 1039731-99-1

6-chloro-N-[4-({[2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]pyridine-3-carboxamide

Cat. No. B6160489
CAS RN: 1039731-99-1
M. Wt: 418.9
InChI Key:
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Description

The compound “6-chloro-N-[4-({[2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a quinazoline ring, and an amide group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a quinazolin-4-yl ring and a pyridine ring, both of which are aromatic and planar. The presence of the amide group could lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the chloro group might be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings might make it relatively insoluble in water but soluble in organic solvents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-N-[4-({[2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]pyridine-3-carboxamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The synthesis pathway involves the use of various chemical reactions such as condensation, reduction, and coupling reactions.", "Starting Materials": [ "2-chloro-6-nitropyridine-3-carboxylic acid", "4-aminomethyl-2-chloroquinazoline", "N-methylamine", "4-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Ethanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-6-nitropyridine-3-carboxylic acid with sodium borohydride in ethanol to obtain 2-chloro-6-aminopyridine-3-carboxylic acid", "Step 2: Condensation of 2-chloro-6-aminopyridine-3-carboxylic acid with 4-nitrobenzaldehyde in the presence of sodium hydroxide in ethanol to obtain 6-chloro-2-(4-nitrobenzylideneamino)pyridine-3-carboxylic acid", "Step 3: Reduction of 6-chloro-2-(4-nitrobenzylideneamino)pyridine-3-carboxylic acid with sodium borohydride in ethanol to obtain 6-chloro-2-(4-aminobenzylideneamino)pyridine-3-carboxylic acid", "Step 4: Coupling of 6-chloro-2-(4-aminobenzylideneamino)pyridine-3-carboxylic acid with 4-aminomethyl-2-chloroquinazoline in the presence of N-methylamine and hydrochloric acid in dimethylformamide to obtain 6-chloro-N-[4-({[2-(methylamino)quinazolin-4-yl]amino}methyl)phenyl]pyridine-3-carboxamide", "Step 5: Purification of the final product using acetone and water" ] }

CAS RN

1039731-99-1

Molecular Formula

C22H19ClN6O

Molecular Weight

418.9

Purity

95

Origin of Product

United States

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